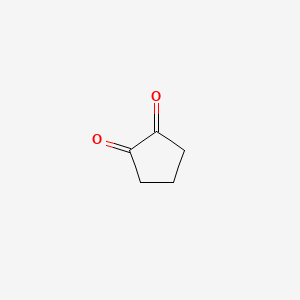

1,2-Cyclopentanedione

描述

Historical Context and Evolution of Research

The first documented synthesis of 1,2-cyclopentanedione was achieved through a multi-step process involving a base-induced condensation reaction. wikipedia.org Specifically, diethyl glutarate was condensed with diethyl oxalate. The resulting intermediate, a diketodiester, was then subjected to hydrolysis and subsequent decarboxylation to yield the target compound. wikipedia.org

Research into related structures, such as 3-methyl-1,2-cyclopentanedione, also has a long history, with synthetic methods being developed as early as the 1950s. google.com This derivative, noted for its characteristic flavor, was synthesized by reacting an alkyl acrylate (B77674) with an alkali-metal salt of an alkyl alkoxalylpropionate under anhydrous conditions, followed by cyclization, hydrolysis, and decarboxylation. google.com Over the years, research has evolved from fundamental synthesis to in-depth investigations of the compound's physicochemical properties, including its complex tautomeric behavior, and its use as a core structure in the total synthesis of complex natural products like terpestacin. nih.govnih.govnih.gov

Structural Characteristics and Tautomeric Considerations

This compound is structurally defined by a five-membered carbon ring containing two adjacent carbonyl (C=O) groups. wikipedia.org This arrangement leads to significant electronic interactions and dictates the compound's preferred structural conformation. The primary structural feature of interest is its existence as a mixture of tautomers: a diketo form and a more stable monoenol form. vaia.comaskfilo.com The enol structure has been definitively confirmed through X-ray crystallography. wikipedia.org

Keto-enol tautomerism is a chemical equilibrium between a keto form and an enol (alcohol/alkene) form. vaia.com For this compound, the equilibrium heavily favors the monoenol tautomer. nih.govresearchgate.net This preference is a stark contrast to acyclic α-diketones like biacetyl, which exist predominantly in the diketo form. vaia.comaskfilo.com

The stability of the enol form is primarily attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl group of the enol and the adjacent carbonyl oxygen. vaia.comaskfilo.com This creates a stable six-membered pseudo-ring structure. Computational studies and experimental data indicate that the enol tautomer is thermodynamically more stable than the diketo form by approximately 1-3 kcal/mol. wikipedia.org The ring strain and the specific geometry of the cyclopentane (B165970) ring facilitate this intramolecular interaction. vaia.com

In contrast, systems like bicyclo[2.2.1]heptan-2,3-dione show minimal enolization because their rigid, strained bicyclic structure prevents the formation of a stabilizing intramolecular hydrogen bond. vaia.comaskfilo.com The acidity of the enol form is also a key characteristic; a derivative of this compound was found to have a pKa of approximately 8.6, significantly higher than the pKa of the corresponding 1,3-dione isomer (around 4.0), as the 1,2-dione is not a vinylogous acid. nih.gov

| Compound | Predominant Tautomer | Reason for Stability | Relative Energy of Enol Form |

|---|---|---|---|

| This compound | Monoenol | Intramolecular Hydrogen Bonding | ~1-3 kcal/mol more stable than keto form wikipedia.org |

| Biacetyl (Acyclic α-diketone) | Keto | Lack of intramolecular hydrogen bonding | N/A |

| Bicyclo[2.2.1]heptan-2,3-dione | Keto | Ring strain prevents intramolecular hydrogen bonding | N/A |

Various spectroscopic techniques have been crucial in elucidating the tautomeric nature of this compound.

X-ray Crystallography : This technique has provided definitive proof of the solid-state structure, confirming that this compound exists as the enol tautomer, which adopts a planar conformation stabilized by the internal hydrogen bond. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies highlight the significant differences between 1,2- and 1,3-dione systems. nih.gov For this compound derivatives, the stability of one enol tautomer over the other means that a single, well-defined species is often observed in the ¹³C-NMR spectrum. This is in contrast to 1,3-cyclopentanediones, which can undergo rapid tautomeric exchange, leading to averaged signals or weak, broadened peaks for the carbonyl and enol carbons. nih.gov

Infrared (IR) Spectroscopy : Comparison of the IR spectra of 1,2- and 1,3-dione systems also reveals key differences related to their tautomeric forms. nih.gov The presence of strong intramolecular hydrogen bonding in the enol of this compound affects the position and shape of the O-H and C=O stretching frequency bands.

Mass Spectrometry (MS) : Mass spectrometry is a valuable tool for studying tautomeric equilibria in the gas phase. psu.edu The fragmentation patterns observed in the mass spectrum of this compound can provide insights into the structure of the dominant tautomer present prior to ionization. psu.edunist.gov

| Spectroscopic Method | Key Findings for this compound | Reference |

|---|---|---|

| X-ray Crystallography | Confirms the planar, enol structure stabilized by an intramolecular hydrogen bond. | wikipedia.org |

| NMR Spectroscopy | Shows one dominant, stable enol tautomer, unlike the rapid exchange seen in 1,3-diones. | nih.gov |

| Infrared (IR) Spectroscopy | Vibrational bands (O-H, C=O stretch) are indicative of a strongly hydrogen-bonded enol. | nih.gov |

| Mass Spectrometry | Fragmentation patterns help identify tautomers in the gas phase. | psu.edunist.gov |

Structure

3D Structure

属性

IUPAC Name |

cyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIISBNCSMVCNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952490 | |

| Record name | 1,2-Cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3008-40-0 | |

| Record name | 1,2-Cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3008-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Cyclopentanedione and Its Derivatives

Strategic Approaches to 1,2-Cyclopentanedione Core Construction

The formation of the five-membered ring of this compound can be achieved through various strategic approaches, including condensation reactions, rearrangement-based syntheses, and the utilization of biomass-derived starting materials.

Condensation Reactions for Ring Formation

Intramolecular condensation reactions are a cornerstone in the synthesis of cyclic compounds, and the construction of the this compound core is no exception. The Dieckmann condensation and the Thorpe-Ziegler reaction are two prominent examples of such strategies.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that proceeds in the presence of a base to form a β-keto ester. nih.govorganic-chemistry.org For the synthesis of the cyclopentanedione scaffold, a 1,6-diester such as diethyl adipate (B1204190) is typically employed. globethesis.comgoogle.com The reaction is initiated by the deprotonation of an α-carbon of the diester, followed by an intramolecular nucleophilic attack to form a five-membered ring. chegg.com Subsequent hydrolysis and decarboxylation of the resulting β-keto ester, 2-carbethoxycyclopentanone, can lead to cyclopentanone (B42830), which can then be oxidized to this compound. globethesis.com

| Starting Material | Base | Product of Condensation |

| Diethyl adipate | Sodium ethoxide | 2-Ethoxycarbonylcyclopentanone |

| Dimethyl adipate | Sodium methoxide | Methyl 2-oxocyclopentane-1-carboxylate ucla.edu |

The Thorpe-Ziegler reaction provides an alternative route to five-membered rings through the intramolecular cyclization of dinitriles, followed by hydrolysis and decarboxylation. aalto.fi This reaction is conceptually related to the Dieckmann condensation and is particularly useful for the formation of five- to eight-membered rings. youtube.com The process involves the base-catalyzed self-condensation of an aliphatic dinitrile to form an enamine, which upon acidic hydrolysis, yields a cyclic ketone. aalto.fichegg.com

Rearrangement-Based Syntheses

Rearrangement reactions offer a powerful tool for altering molecular frameworks and can be ingeniously applied to the synthesis of the this compound core, often through ring contraction of larger cyclic systems. The Favorskii rearrangement is a classic example of such a transformation.

The Favorskii rearrangement of α-haloketones in the presence of a base typically leads to the formation of carboxylic acid derivatives with a rearranged carbon skeleton. wikipedia.org In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction. wikipedia.orgadichemistry.com For instance, the treatment of 2-chlorocyclohexanone (B41772) with a base such as sodium hydroxide (B78521) or sodium ethoxide induces a rearrangement to form cyclopentanecarboxylic acid or its corresponding ester. chegg.comadichemistry.comstudy.combartleby.com This cyclopentanecarboxylic acid derivative can then serve as a precursor for the synthesis of the this compound ring system through subsequent functional group manipulations. wikipedia.org The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com

| Starting Material | Base | Product |

| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate (B8599756) adichemistry.com |

| 2-Bromocyclohexanone | Aqueous NaOH | Cyclopentanecarboxylic acid study.com |

Biomass-Derived Synthetic Pathways

The conversion of renewable biomass into valuable chemical feedstocks is a rapidly growing area of research. Furfural (B47365), a platform chemical derived from the dehydration of pentose (B10789219) sugars found in hemicellulose, serves as a versatile starting material for the synthesis of cyclopentanone, a direct precursor to this compound. mdpi.comnih.govresearchgate.nettue.nl

The transformation of furfural to cyclopentanone typically involves a series of catalytic hydrogenation and rearrangement reactions. nih.govrsc.org This process can be carried out using various heterogeneous catalysts, often bimetallic systems, in aqueous media. researchgate.netrsc.org The resulting cyclopentanone can then be subjected to oxidation to introduce the second carbonyl group, yielding this compound. researchgate.netdoubtnut.com This bio-based route offers a sustainable alternative to traditional petroleum-based synthetic methods.

| Catalyst System | Reaction Conditions | Cyclopentanone Yield |

| Ru/C and Al11.6PO23.7 | Water, 433 K, H2 pressure | 84% nih.gov |

| Pt and Co on carbon | Toluene/water, 180 °C, 1 MPa H2 | 75% rsc.org |

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The development of stereoselective and asymmetric methods for the synthesis of this compound derivatives is of paramount importance for accessing enantiomerically pure compounds with potential biological activity. These approaches often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

Asymmetric Oxidation Approaches with Chiral Catalysts

Asymmetric oxidation provides a direct method for introducing chirality into a molecule. wikipedia.org In the context of this compound derivatives, the asymmetric oxidation of prochiral cyclopentanones or the kinetic resolution of racemic derivatives can be achieved using chiral catalysts.

The Sharpless asymmetric epoxidation methodology, while primarily known for the epoxidation of allylic alcohols, has inspired the development of related catalytic systems for the asymmetric oxidation of other functional groups. youtube.comdalalinstitute.comwikipedia.orgyoutube.com For instance, a titanium/tartrate complex, often referred to as the Sharpless catalyst, has been successfully employed for the direct asymmetric oxidation of 3-alkyl-1,2-cyclopentanediones. kirj.ee This reaction can lead to the formation of enantiomerically enriched α-hydroxy ketones or ring-cleaved products, depending on the reaction conditions. researchgate.net

| Substrate | Chiral Catalyst System | Product Type | Enantiomeric Excess (ee) |

| 3-Alkyl-1,2-cyclopentanedione | Ti(OiPr)4/diethyl tartrate/t-BuOOH | α-Hydroxy ketone | Up to 95% researchgate.net |

| 3-Alkyl-1,2-cyclopentanedione | Ti(OiPr)4/diethyl tartrate/t-BuOOH | Ring-cleaved hydroxylated acid | Up to 95% researchgate.net |

Organocatalytic Enantioselective Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. acs.orgnih.gov Various organocatalytic strategies have been developed for the enantioselective synthesis of this compound derivatives, with the Michael addition being a particularly well-explored reaction. aalto.fibeilstein-journals.orgnih.govresearchgate.net

The asymmetric Michael addition of this compound to various Michael acceptors, such as alkylidene oxindoles and α,β-unsaturated aldehydes, can be catalyzed by chiral organocatalysts like multifunctional squaramides. beilstein-journals.orgnih.gov These catalysts activate the substrates through hydrogen bonding and direct the nucleophilic attack of the dione (B5365651) to one face of the acceptor, leading to the formation of highly enantioenriched products. beilstein-journals.org These reactions can also be part of a cascade sequence, leading to the rapid construction of complex, polycyclic structures. aalto.firesearchgate.net

| Michael Acceptor | Organocatalyst | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Alkylidene oxindole (B195798) | Multifunctional squaramide | Michael adduct | Moderate | High beilstein-journals.orgnih.gov |

| α,β-Unsaturated aldehyde | Secondary amine/N-heterocyclic carbene | Bicyclic hemiacetal | - | Excellent aalto.firesearchgate.net |

Enantioselective Derivatization towards Chiral Compounds

The synthesis of chiral compounds from achiral starting materials is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. This compound has emerged as a versatile precursor for the generation of enantiomerically enriched molecules through various asymmetric transformations.

One notable advancement in this area is the use of organocatalysis. An asymmetric Michael addition of this compound to alkylidene oxindoles has been successfully developed. This reaction, catalyzed by a multifunctional squaramide catalyst, proceeds to afford Michael adducts in high enantioselectivities. While the diastereoselectivities are generally moderate, this method provides a valuable route to chiral scaffolds incorporating the this compound motif. The reaction demonstrates a reasonably broad scope with respect to the alkylidene oxindole component, tolerating both aromatic and aliphatic substituents.

The following table summarizes the results of the asymmetric Michael addition between this compound and various alkylidene oxindoles:

| Entry | R | Product | Yield (%) | dr | ee (%) |

| 1 | H | 3a | 85 | 3.6:1 | 95 |

| 2 | 5-F | 3b | 78 | 3.2:1 | 96 |

| 3 | 5-Cl | 3c | 81 | 3.3:1 | 94 |

| 4 | 5-Br | 3d | 83 | 3.1:1 | 93 |

| 5 | 5-I | 3e | 75 | 3.0:1 | 92 |

| 6 | 5-NO2 | 3f | 65 | 2.8:1 | 88 |

| 7 | 5-Me | 3g | 88 | 3.5:1 | 95 |

| 8 | 5-OMe | 3h | 82 | 3.4:1 | 94 |

| 9 | 6-Cl | 3i | 79 | 3.2:1 | 93 |

| 10 | 7-F | 3j | 76 | 3.1:1 | 94 |

| 11 | N-Me | 3k | 80 | 3.3:1 | 92 |

| 12 | N-Bn | 3l | 84 | 3.4:1 | 95 |

| 13 | N-Boc | 3m | 72 | 2.9:1 | 90 |

| 14 | 3'-thienyl | 3n | 70 | 3.0:1 | 91 |

| 15 | cyclopropyl | 3o | 68 | 1:1 | 85 |

Data sourced from a study on the asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles.

Functionalization Strategies for this compound

The functionalization of the this compound ring is crucial for the synthesis of a diverse range of derivatives with potential applications in various fields. Organometallic cross-coupling reactions have proven to be powerful tools for introducing alkyl and alkynyl substituents onto the dione core.

Organometallic Cross-Coupling Reactions

The Negishi cross-coupling reaction provides an effective method for the formation of carbon-carbon bonds between an organozinc compound and an organic halide or triflate, catalyzed by a nickel or palladium complex. This methodology has been successfully applied to the alkylation of this compound.

The strategy involves the use of a silyl-protected 3-bromoenol derivative of this compound as the coupling partner. This substrate reacts with various primary and secondary alkylzinc reagents in the presence of a palladium catalyst to afford 3-alkyl substituted 1,2-cyclopentanediones in good yields. This approach has been utilized in the synthesis of precursors for important natural products such as homocitric and lycoperdic acids.

The following table presents representative examples of the Negishi cross-coupling for the synthesis of 3-alkyl-1,2-cyclopentanediones:

| Entry | Alkylzinc Reagent | Catalyst | Product | Yield (%) |

| 1 | MeZnCl | Pd(PPh3)4 | 3-Methyl-1,2-cyclopentanedione | 78 |

| 2 | EtZnCl | Pd(PPh3)4 | 3-Ethyl-1,2-cyclopentanedione | 75 |

| 3 | i-PrZnCl | Pd(dppf)Cl2 | 3-Isopropyl-1,2-cyclopentanedione | 68 |

| 4 | n-BuZnCl | Pd(PPh3)4 | 3-Butyl-1,2-cyclopentanedione | 72 |

| 5 | PhCH2ZnCl | Pd(PPh3)4 | 3-Benzyl-1,2-cyclopentanedione | 81 |

Data synthesized from findings on Negishi cross-coupling of a 3-bromo-1,2-cyclopentanedione (B12433675) silyl (B83357) enol ether.

The Sonogashira cross-coupling reaction is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which has been adapted for the alkynylation of cyclic diones. This method provides a direct route to 3-alkynyl-1,2-diones, which are valuable synthetic intermediates.

The reaction employs silyl enolates of 3-bromo-cyclopentane-1,2-dione, which are readily prepared by the direct bromination of this compound with N-bromosuccinimide (NBS). These substrates undergo coupling with a variety of substituted acetylenes in the presence of a palladium catalyst and a copper(I) co-catalyst, affording the desired enols of cyclic 3-alkynyl-1,2-diones in good yields and with short reaction times.

Key findings from the Sonogashira cross-coupling of 3-bromo-1,2-cyclopentanedione silyl enol ether are summarized below:

| Entry | Alkyne | Catalyst System | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh3)4 / CuI | 3-(Phenylethynyl)-1,2-cyclopentanedione | 85 |

| 2 | 1-Hexyne | Pd(PPh3)4 / CuI | 3-(Hex-1-yn-1-yl)-1,2-cyclopentanedione | 78 |

| 3 | Trimethylsilylacetylene | Pd(PPh3)4 / CuI | 3-((Trimethylsilyl)ethynyl)-1,2-cyclopentanedione | 93 |

| 4 | Propargyl alcohol | Pd(PPh3)4 / CuI | 3-(3-Hydroxyprop-1-yn-1-yl)-1,2-cyclopentanedione | 72 |

| 5 | 4-Methoxyphenylacetylene | Pd(PPh3)4 / CuI | 3-((4-Methoxyphenyl)ethynyl)-1,2-cyclopentanedione | 88 |

Data based on research into Sonogashira cross-coupling of silyl enolates of cyclic 3-bromo-1,2-diones.

Synthesis of Methylated and Ethyl-Substituted 1,2-Cyclopentanediones

The introduction of methyl and ethyl groups to the this compound scaffold is of significant interest as these derivatives are found in various natural products and are used as flavoring agents.

3-Methyl-1,2-cyclopentanedione, also known as maple lactone, is a naturally occurring compound found in coffee and has been shown to possess anti-inflammatory properties. One synthetic route to this compound involves the Dieckmann condensation of diethyl 2-methyladipate, followed by hydrolysis and decarboxylation.

The synthesis of 3-ethyl-1,2-cyclopentanedione has also been reported. A common approach involves the alkylation of a pre-formed this compound enolate with an ethyl halide. Alternatively, cyclization reactions of appropriately substituted acyclic precursors can be employed. For example, the intramolecular condensation of diethyl 2-ethyladipate can yield the corresponding ethyl-substituted dione after workup.

The table below outlines common synthetic approaches to these compounds:

| Compound | Precursor | Key Reaction | Reagents |

| 3-Methyl-1,2-cyclopentanedione | Diethyl 2-methyladipate | Dieckmann Condensation | NaOEt, then H3O+, heat |

| 3-Ethyl-1,2-cyclopentanedione | This compound | Enolate Alkylation | 1. NaH, 2. EtI |

| 3-Ethyl-1,2-cyclopentanedione | Diethyl 2-ethyladipate | Dieckmann Condensation | NaOEt, then H3O+, heat |

Mechanistic Investigations and Reactivity Studies of 1,2 Cyclopentanedione

Fundamental Reaction Pathways and Mechanisms

The fundamental reaction pathways of 1,2-cyclopentanedione are diverse, owing to the presence of two proximate carbonyl groups. These pathways include nucleophilic additions, condensation reactions, and various ring-opening and cleavage mechanisms. The close proximity of the carbonyls influences the electron distribution and steric environment, leading to unique reactivity compared to monoketones or diones with more separated carbonyl groups.

Nucleophilic Addition Processes

Nucleophilic addition is a characteristic reaction of carbonyl compounds. wikipedia.org In this compound, the electrophilic nature of the carbonyl carbons makes them susceptible to attack by nucleophiles. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol.

A notable example of a nucleophilic addition involving this compound is the asymmetric Michael addition. In a study, this compound was reacted with alkylidene oxindoles in the presence of a multifunctional squaramide catalyst. This reaction resulted in the formation of Michael adducts with high enantioselectivities and moderate diastereoselectivities. beilstein-journals.org The reaction proceeds via the formation of an enolate from this compound, which then acts as the nucleophile, attacking the β-carbon of the alkylidene oxindole (B195798).

Table 1: Asymmetric Michael Addition of this compound to Alkylidene Oxindoles beilstein-journals.org

| Entry | R | Yield (%) | dr | ee (%) |

|---|---|---|---|---|

| 1 | H | 75 | 60:40 | 95 |

| 2 | 5-F | 72 | 65:35 | 96 |

| 3 | 5-Cl | 80 | 62:38 | 97 |

| 4 | 5-Br | 85 | 61:39 | 98 |

| 5 | 5-Me | 70 | 58:42 | 94 |

| 6 | 7-Me | 68 | 63:37 | 93 |

Reaction conditions: this compound (0.2 mmol), alkylidene oxindole (0.1 mmol), catalyst (10 mol %), solvent (toluene), temperature (rt).

Electrophilic Substitution Reactions

Electrophilic substitution reactions are characteristic of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com this compound, in its diketo form, is not an aromatic compound and therefore does not typically undergo electrophilic substitution reactions in the same manner as benzene (B151609) derivatives.

The enol form of this compound, 2-hydroxycyclopent-2-en-1-one, possesses a double bond and could potentially react with electrophiles. However, these reactions would be classified as electrophilic additions to the double bond rather than substitutions. The electron-withdrawing effect of the adjacent carbonyl group deactivates the double bond towards electrophilic attack, making such reactions less favorable compared to nucleophilic additions at the carbonyl carbon.

Condensation Reaction Dynamics

Condensation reactions, such as aldol (B89426) and Knoevenagel condensations, are important transformations for this compound, leading to the formation of more complex molecules. These reactions typically involve the formation of an enolate from this compound, which then acts as a nucleophile.

For instance, the base-induced condensation of diethyl glutarate with diethyl oxalate, followed by hydrolysis and decarboxylation, is a historical method for the synthesis of this compound itself. wikipedia.org This demonstrates the propensity of related dicarbonyl compounds to undergo condensation. While specific detailed studies on the condensation dynamics of this compound are not abundant in the provided search results, the general reactivity of cyclic ketones suggests that it can participate in self-condensation or reactions with other carbonyl compounds under appropriate basic or acidic conditions. researchgate.net

Ring-Opening and Cleavage Mechanisms

The five-membered ring of this compound can be opened or cleaved under specific reaction conditions. These mechanisms are often driven by the release of ring strain or by oxidative processes that break the carbon-carbon bonds of the ring.

The Baeyer-Villiger oxidation is a well-established method for the oxidative cleavage of ketones to form esters, or in the case of cyclic ketones, lactones. wikipedia.org This reaction typically employs peroxyacids or peroxides as the oxidant. organic-chemistry.orgsigmaaldrich.com

The oxidation of this compound and its derivatives has been studied, and it has been found that the oxidative ring cleavage proceeds via a Baeyer-Villiger-type mechanism. researchgate.net For example, the asymmetric oxidation of 3-alkyl-1,2-cyclopentanediones with a Ti(OiPr)4/tartaric ester/t-BuOOH complex yields highly enantiomerically enriched γ-lactone acids. researchgate.net The mechanism involves the nucleophilic attack of the oxidant on one of the carbonyl groups, followed by a rearrangement where a carbon atom migrates to an oxygen atom, leading to the insertion of an oxygen atom into the ring and subsequent cleavage.

Table 2: Asymmetric Oxidation of 3-Substituted Cyclopentane-1,2-diones researchgate.net

| Substrate (R) | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Methyl | 2-Methyl-γ-lactone acid | 50 | 95 |

| Ethyl | 2-Ethyl-γ-lactone acid | 52 | 96 |

| Propyl | 2-Propyl-γ-lactone acid | 55 | 96 |

Ring-opening can also be induced by rearrangements, often under acidic or basic conditions. For 1,2-diones, a classic example is the benzilic acid rearrangement, where a base-induced rearrangement of a 1,2-dione leads to the formation of an α-hydroxy carboxylic acid. While the direct application to this compound is not detailed in the provided results, computational studies on the related cyclobutane-1,2-dione with hydroxide (B78521) show a benzilic acid-type rearrangement as a possible reaction pathway. researchgate.net This suggests that under basic conditions, this compound could potentially undergo a similar rearrangement, leading to a ring-contracted product, 1-hydroxycyclopentanecarboxylic acid, which could be a precursor to ring-opened products under harsher conditions.

Another potential pathway for rearrangement-induced ring opening could involve the formation of intermediates that are prone to fragmentation. For instance, in the presence of certain catalysts, cyclic ketones can undergo rearrangements that lead to the formation of unsaturated open-chain products. mdpi.com

Cascade and Multicomponent Reactions Involving this compound

Cascade and multicomponent reactions offer an efficient and atom-economical approach to synthesizing complex molecular architectures from simple precursors in a single operation. This compound, with its adjacent carbonyl groups, serves as a versatile building block in such transformations, capable of participating in a variety of reaction sequences to construct intricate polycyclic and heterocyclic systems.

Intramolecular Cyclization Pathways

While specific studies detailing the intramolecular cyclization of this compound derivatives are not extensively documented, the principles of intramolecular reactions involving dicarbonyl compounds can be applied to understand its potential pathways. Derivatives of this compound, featuring a suitably positioned functional group, can undergo intramolecular cyclization to form fused or bridged ring systems.

A plausible pathway for such cyclizations is an intramolecular aldol reaction . For a derivative of this compound with a tethered aldehyde or ketone functionality, base-catalyzed enolate formation at one of the cyclopentanedione's α-carbons would be followed by a nucleophilic attack on the appended carbonyl group. The outcome of such a reaction is largely governed by the stability of the resulting cyclic product. Generally, the formation of five- and six-membered rings is favored due to their lower ring strain compared to smaller or larger rings. The initial aldol addition product, a β-hydroxy ketone, can subsequently undergo dehydration to yield a more conjugated α,β-unsaturated ketone.

For instance, a derivative with a side chain that would lead to the formation of a five- or six-membered ring upon cyclization would be expected to proceed efficiently. Conversely, pathways leading to highly strained three- or four-membered rings would be energetically unfavorable. The reversibility of the aldol reaction ensures that the thermodynamically more stable product is predominantly formed.

Photochemical Reaction Pathways

The photochemical reactivity of this compound offers pathways to unique molecular scaffolds, particularly through [2+2] cycloaddition reactions. These reactions involve the interaction of a photoexcited carbonyl group with an alkene to form a four-membered ring.

One of the most relevant photochemical reactions for 1,2-diones is the Paterno-Büchi reaction , which is a [2+2] photocycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane. wikipedia.orgorganic-chemistry.org In the case of this compound, upon photoexcitation, one of the carbonyl groups can react with an alkene. The reaction mechanism typically involves the formation of a diradical intermediate, and the regioselectivity is influenced by the stability of this intermediate. organic-chemistry.org

While intermolecular Paterno-Büchi reactions of 1,2-diketones have been documented, intramolecular variants are particularly powerful for constructing complex, bridged, and fused-ring systems. nih.gov For a derivative of this compound with a tethered alkene, intramolecular [2+2] photocycloaddition can occur. The regioselectivity of such a reaction, leading to either a "straight" or "crossed" adduct, is often dictated by the length and flexibility of the tether connecting the dione (B5365651) and the alkene. nih.gov

A notable application of the photochemical reactivity of 1,2-diketones is the photocyclization to form 2-hydroxycyclobutanones. This transformation can be followed by tandem reactions, such as condensation with amines and subsequent ring contraction, to yield cyclopropylamines. This highlights the synthetic utility of the photochemical reactivity of 1,2-diones in generating diverse molecular structures.

Michael Addition Reactions

This compound is an effective Michael donor, and its Michael addition to various acceptors has been extensively utilized in cascade and multicomponent reactions to synthesize complex molecules. researchgate.netnih.govaalto.fi These reactions often proceed under organocatalytic conditions, leading to products with high enantioselectivity. researchgate.netaalto.fi

A common strategy involves the Michael addition of this compound to an α,β-unsaturated compound, followed by an intramolecular cyclization. This cascade approach has been successfully applied to a range of Michael acceptors, including α,β-unsaturated aldehydes, (E)-2-oxobut-3-enoates, and alkylidene oxindoles. researchgate.netnih.govaalto.fi

For example, the reaction with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, proceeds via an initial Michael addition followed by an intramolecular cyclization to afford bicyclic hemiacetals in excellent yields and enantioselectivities. aalto.fi Similarly, the reaction with (E)-2-oxobut-3-enoates leads to the formation of bicyclic hemiacetals with two newly created stereocenters. nih.gov

The reaction with alkylidene oxindoles, catalyzed by a multifunctional squaramide, yields Michael adducts with high enantioselectivities. researchgate.net The diastereoselectivity of these reactions can be moderate and is influenced by the substituents on the Michael acceptor. researchgate.net

| Michael Acceptor | Catalyst | Product Type | Yield (%) | Enantioselectivity (% ee) | Diastereomeric Ratio (dr) |

| α,β-Unsaturated Aldehydes | Chiral Secondary Amine | Bicyclic Hemiacetals | Excellent | Excellent | - |

| (E)-2-Oxobut-3-enoates | Organocatalyst | Bicyclic Hemiacetals | up to 93 | up to 96 | - |

| Alkylidene Oxindoles | Multifunctional Squaramide | Michael Adducts | High | High | 2.1:1–3.6:1 |

Catalytic Transformations of this compound and its Derivatives

Catalytic methods provide powerful tools for the selective transformation of this compound and its derivatives, enabling the construction of complex molecules under mild and efficient conditions. Both metal-catalyzed and organocatalytic approaches have been successfully employed.

Metal-Catalyzed Processes and Their Mechanisms

While specific metal-catalyzed transformations of this compound are not as extensively reported as for other dicarbonyl compounds, the principles of established catalytic cycles can be applied to understand its potential reactivity.

Palladium-catalyzed α-arylation is a powerful method for the formation of carbon-carbon bonds. nih.gov The mechanism typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by reaction with a ketone enolate to form a palladium-enolate complex. Reductive elimination then yields the α-arylated ketone and regenerates the Pd(0) catalyst. For this compound, selective mono-α-arylation could be achieved by controlling the reaction conditions, such as the choice of ligand and base. The presence of the second carbonyl group could influence the regioselectivity of enolate formation.

Rhodium-catalyzed reactions also offer potential for the transformation of this compound. For instance, rhodium carbenoids, generated from diazo compounds, can undergo cyclopropanation with alkenes. rsc.org While not a direct transformation of the dione, derivatives of this compound could be functionalized to participate in such reactions. More directly, rhodium catalysts are known to mediate cycloaddition reactions, such as [5+2+1] cycloadditions involving vinylcyclopropanes and carbon monoxide, to construct eight-membered rings. nih.gov The dicarbonyl motif of this compound could potentially direct or participate in novel rhodium-catalyzed transformations.

Organocatalytic Reaction Mechanisms

Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of this compound, particularly in the context of Michael additions and subsequent cascade reactions. researchgate.netaalto.fi Chiral secondary amines and bifunctional catalysts, such as squaramides, are commonly employed.

In the organocatalytic Michael addition-cyclization cascade with α,β-unsaturated aldehydes, a chiral secondary amine catalyst, such as a prolinol derivative, reacts with the aldehyde to form a reactive iminium ion intermediate. This activation lowers the LUMO of the Michael acceptor, facilitating the nucleophilic attack of the this compound enolate. Following the Michael addition, the resulting intermediate undergoes an intramolecular cyclization, and subsequent hydrolysis regenerates the catalyst and yields the bicyclic hemiacetal product. aalto.fi

When bifunctional catalysts like squaramides are used, they can activate both the nucleophile and the electrophile through hydrogen bonding. researchgate.net In the reaction of this compound with alkylidene oxindoles, the squaramide catalyst is proposed to bind to both reactants, bringing them into close proximity in a specific orientation. This dual activation facilitates the Michael addition and controls the stereochemical outcome of the reaction, leading to high enantioselectivity. researchgate.net The mechanism involves the formation of a ternary complex between the catalyst, this compound, and the alkylidene oxindole, where the catalyst directs the facial selectivity of the nucleophilic attack.

Computational Chemistry and Theoretical Studies of 1,2 Cyclopentanedione

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1,2-cyclopentanedione. These methods model the electronic structure of the molecule to predict its behavior and characteristics. A significant area of investigation has been the keto-enol tautomerism, where computational studies have explored the relative stability of the diketo form versus its enol tautomer, 2-hydroxy-2-cyclopenten-1-one. Theoretical predictions suggest the enol form is more stable than the diketo form by approximately 1-3 kcal/mol, a finding that has been confirmed by X-ray crystallography wikipedia.org.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. arxiv.org DFT studies have been instrumental in exploring the keto-enol tautomerization process in cyclic diones, including this compound. wikipedia.org These calculations consider the electronic energy of a molecule's ground state to be determined by its electron density. mdpi.com

A key application of DFT for this compound has been to analyze the influence of ring size and solvent effects on the stability of its tautomers. wikipedia.org For instance, a comparative DFT study on α- and β-cyclodiones highlighted how the five-membered ring structure influences the thermodynamics of the tautomerization equilibrium. Calculations are often performed using various functionals, such as B3LYP, and basis sets to optimize molecular geometries and predict energetic properties. researchgate.netnih.govnih.gov The results from such studies provide a quantitative understanding of why this compound exists predominantly as its more stable monoenol form, which is stabilized by intramolecular hydrogen bonding. wikipedia.orgaskfilo.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.comwikipedia.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.govwikipedia.org

The energy of the HOMO indicates the ability to donate electrons, while the LUMO's energy relates to the ability to accept electrons. taylorandfrancis.com In DFT studies of this compound and its enol tautomer, the HOMO-LUMO gaps are calculated to quantify their relative reactivity. The enol form, being more stable, is expected to have a different HOMO-LUMO gap compared to the less stable diketo form, which influences their respective roles in chemical reactions. This analysis helps in predicting how this compound will interact with other reagents in various chemical processes. wikipedia.org

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound (Keto) | -7.35 | -1.91 | 5.44 |

| 2-Hydroxy-2-cyclopenten-1-one (Enol) | -6.78 | -1.45 | 5.33 |

Note: The data in this table is derived from a representative DFT study (M06-2X/6-311++G(d,p) in the gas phase) on the tautomerism of this compound. Actual values may vary depending on the computational method, basis set, and solvent model used.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is extensively used to model reaction pathways and analyze the structure of transition states, which are high-energy species that exist for extremely short lifetimes (around 10⁻¹³ seconds) between reactants and products. dntb.gov.ua For this compound, the most studied reaction pathway is the interconversion between its keto and enol tautomers. wikipedia.org

Theoretical models, often using DFT, can map the potential energy surface of this isomerization reaction. By doing so, the transition state connecting the diketo and enol forms can be located and characterized. The calculated energy barrier (activation energy) for this process provides insight into the rate of tautomerization. For cyclic diones, these studies reveal the specific geometric changes, such as bond stretching and angle bending, that occur during the proton transfer process. scielo.org.mx Furthermore, the unique shape of the LUMO in 1,2-dicarbonyl compounds has been computationally linked to the feasibility of certain rearrangements, such as the benzilic acid rearrangement, indicating the predictive power of these models. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a reliable method for predicting various spectroscopic parameters, which aids in the interpretation of experimental spectra. winterschool.ccsns.itscispace.com For this compound, computational methods can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to molecular motions. nih.gov Harmonic frequency calculations are standard; however, for better accuracy, results are often scaled or more advanced anharmonic calculations are performed to account for systematic errors. nih.govsns.it

Advanced Analytical Characterization in 1,2 Cyclopentanedione Research

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 1,2-Cyclopentanedione from impurities and starting materials, as well as for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the routine analysis of this compound. Reversed-phase HPLC is a commonly employed technique for the analysis of cyclic diones due to its efficiency and applicability to a wide range of polar and non-polar compounds.

For compounds structurally similar to this compound, such as other cyclic ketones, reversed-phase HPLC methods have been successfully developed. These methods typically utilize a C18 stationary phase, which consists of silica (B1680970) particles chemically bonded with octadecylsilane, providing a non-polar surface for the separation of analytes based on their hydrophobicity.

A general approach for the HPLC analysis of small cyclic ketones involves a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be adjusted to optimize the separation, with a higher concentration of the organic solvent leading to a shorter retention time for hydrophobic compounds. The addition of an acid, like phosphoric acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase.

A study involving a derivative of cyclopentane-1,2-dione utilized liquid chromatography-mass spectrometry (LC/MS/MS) to monitor its stability, confirming the applicability of liquid chromatographic techniques for the analysis of this class of compounds. nih.gov

Based on these established principles for related compounds, a hypothetical but representative HPLC method for the analysis of this compound can be proposed.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilane) |

| Column Dimensions | e.g., 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | e.g., 10 µL |

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For this compound, this analysis confirms the empirical formula and provides evidence of its purity. The theoretically calculated elemental composition is compared with the experimentally determined values.

The chemical formula for this compound is C₅H₆O₂. wikipedia.orgnist.gov Based on this formula, the expected elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), and oxygen (O). The molar mass of this compound is approximately 98.10 g/mol . wikipedia.org

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 61.22 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 6.18 |

| Oxygen | O | 16.00 | 2 | 32.00 | 32.60 |

| Total | 98.11 | 100.00 |

Experimental results from elemental analysis of a synthesized and purified sample of this compound should closely match these theoretical percentages to confirm the identity and high purity of the compound.

Applications of 1,2 Cyclopentanedione As a Versatile Chemical Building Block

Role in Complex Organic Synthesis

The inherent reactivity of 1,2-cyclopentanedione, particularly its ability to undergo various transformations at its carbonyl groups and adjacent carbon atoms, makes it an attractive starting material for the construction of intricate molecular architectures.

Precursors for Advanced Cyclopentane (B165970) Derivatives

This compound serves as a potent precursor for the synthesis of advanced, highly functionalized cyclopentane derivatives. Its dicarbonyl moiety allows for a range of chemical manipulations, including asymmetric reactions that introduce chirality and complexity.

A notable example is the asymmetric organocatalytic Michael addition of this compound to alkylidene oxindoles. This reaction, facilitated by a multifunctional squaramide catalyst, proceeds with high enantioselectivity, yielding Michael adducts with significant molecular complexity. The versatility of this method is demonstrated by its applicability to a range of alkylidene oxindoles, including those with both aromatic and aliphatic substituents, as well as variations in the oxindole (B195798) core. This highlights the synthetic utility of this compound in generating enantiomerically enriched and structurally diverse cyclopentane-based scaffolds.

Synthesis of Lactone Acids and Spiro Compounds

While specific examples of the direct conversion of this compound to lactone acids are not extensively detailed in the readily available literature, the synthesis of spiro compounds often utilizes cyclic diones. Spiro compounds, characterized by two rings sharing a single atom, are prevalent in natural products and pharmaceuticals. The general reactivity of cyclic diketones suggests the potential for this compound to participate in reactions forming spirocyclic systems. For instance, multicomponent reactions involving cyclic diones, such as cyclopentane-1,3-dione, with other reagents have been shown to produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Although this example uses a constitutional isomer of this compound, it illustrates a synthetic strategy that could potentially be adapted.

Enantioselective Synthesis of Homocitric and Lycoperdic Acids

The enantioselective synthesis of complex natural products such as homocitric acid and lycoperdic acid often requires chiral building blocks and sophisticated synthetic strategies. While detailed synthetic routes starting specifically from this compound for these particular molecules are not prominently described in the reviewed literature, the general principles of asymmetric synthesis suggest its potential as a starting material. For instance, a concise and stereocontrolled synthesis of (+)-lycoperdic acid has been achieved using an iminium-catalyzed Mukaiyama-Michael reaction and enamine-catalyzed organocatalytic α-chlorination to establish the necessary stereocenters. nih.gov Similarly, an enantioselective synthesis of homocitric acid lactone has been developed that utilizes an Ireland-Claisen rearrangement to control stereochemistry. nih.gov These examples showcase the types of advanced synthetic methodologies where a versatile chiral building block derived from this compound could potentially be employed.

Construction of Natural Product Cores (e.g., (−)-Terpestacin)

One of the most compelling demonstrations of the utility of this compound derivatives is in the total synthesis of the natural product (−)-terpestacin. This complex sesterterpene, which exhibits promising anti-HIV and anti-cancer activities, features a highly substituted cyclopentane ring within its intricate macrocyclic structure.

In a notable total synthesis, 2-hydroxy-3-methyl-2-cyclopenten-1-one, a tautomer of 3-methyl-1,2-cyclopentanedione, serves as a key starting material. The strategy leverages the unique reactivity of this cyclic 1,2-diketone system, often referred to as a diosphenol. The synthesis ingeniously employs a palladium-catalyzed asymmetric allylic alkylation (AAA) followed by a Claisen rearrangement. This "Pd AAA-Claisen" protocol is used twice in the synthesis, first to establish a critical quaternary stereocenter on the cyclopentane ring and later to install the side chain. This approach highlights the power of using the diosphenol functionality to control stereochemistry and build molecular complexity in a programmed manner.

Contributions to Medicinal and Agrochemical Chemistry

The utility of this compound extends beyond fundamental organic synthesis into the applied fields of medicinal and agrochemical chemistry, where it serves as a crucial intermediate for the production of bioactive molecules.

Intermediates for Pharmaceutical and Agrochemical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A significant example is the use of a this compound derivative in the preparation of the antidiabetic drug gliclazide. Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus. nih.gov Patents have detailed synthetic routes where 1,2-cyclopentanedicarboxylic anhydride, a direct derivative of this compound, is a key intermediate in the synthesis of the heterocyclic core of gliclazide. nih.govorganic-chemistry.org

Precursors for Biologically Relevant Cyclopentane Derivatives

The rigid, five-membered ring structure of this compound makes it an ideal starting material for the synthesis of various biologically active cyclopentane derivatives. A notable application is in the creation of analogues for thromboxane (B8750289) A2 (TP) receptor antagonists. nih.govnih.gov Thromboxane A2 is a key player in platelet aggregation and vasoconstriction, and its receptor antagonists are important targets for cardiovascular therapies. nih.govnih.gov

In a targeted synthetic approach, researchers have successfully replaced the carboxylic acid group of a known TP receptor antagonist, 3-(3-(2-((4-chlorophenyl)sulfonamido)-ethyl)phenyl)propanoic acid, with a this compound unit. nih.gov This strategic substitution, known as bioisosteric replacement, yielded a new derivative that demonstrated potent activity as a TP receptor antagonist, with an IC₅₀ value comparable to the original carboxylic acid compound. nih.govresearchgate.net This demonstrates the utility of this compound as a precursor for modifying and potentially improving the biological activity of existing therapeutic agents. daneshyari.com The synthesis of these derivatives involves multi-step processes, including reactions with di-potassium salts and magnesium methoxide-promoted cyclizations to build the final molecular structure around the cyclopentanedione core. nih.gov

Development of Novel Drug Scaffolds (e.g., Quinazolin-2,4-dione Derivatives)

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry, providing the foundational structures for new drugs. While a diverse range of heterocyclic compounds, such as Quinazolin-2,4-dione derivatives, are recognized as privileged scaffolds in drug discovery for their broad spectrum of pharmacological activities, their synthesis does not typically involve this compound as a precursor.

However, this compound plays a crucial role in the development of novel drug scaffolds through the principle of bioisosterism. nih.gov A bioisostere is a chemical substituent or group that can be interchanged with another, producing a new molecule with similar biological properties. u-tokyo.ac.jp This strategy is often employed to enhance a drug's efficacy, improve its metabolic stability, or reduce toxicity. daneshyari.com

The this compound moiety has been identified as a promising bioisostere for the carboxylic acid functional group. nih.govresearchgate.net Carboxylic acids are common in drug molecules but can lead to undesired properties like poor membrane permeability or metabolic instability. daneshyari.com By replacing a carboxylic acid with the less acidic and structurally distinct this compound ring, medicinal chemists can create new drug scaffolds with potentially superior pharmacological profiles. nih.gov

This approach was validated in the development of the aforementioned thromboxane A2 receptor antagonists. The study not only synthesized a potent antagonist but also established the this compound ring as a viable and useful scaffold for future drug design. nih.govnih.gov The table below compares the biological activity of the parent carboxylic acid compound with the newly synthesized this compound derivative, highlighting its effectiveness.

| Compound | Description | IC₅₀ Value |

| Compound 1 | Parent Carboxylic Acid | Comparable to Derivative 9 |

| Derivative 9 | This compound Analogue | Potent TP receptor antagonist |

| Derivative 10 | This compound Analogue (different linkage) | ~20 times less potent than Derivative 9 |

This table illustrates the successful application of this compound as a bioisosteric replacement for a carboxylic acid in a known TP receptor antagonist. Data sourced from research on cyclopentanedione derivatives. nih.gov

Applications in Materials Science

The use of cyclic monomers in polymer science is a well-established field for creating materials with unique properties. Ring-opening polymerization (ROP) of cyclic esters, for instance, is a common method for producing biodegradable and biocompatible polyesters for medical applications. cmu.ac.th

While cyclic compounds are fundamental building blocks for a wide array of polymeric systems, the specific application of this compound as a monomer in polymerization is not extensively documented in the reviewed scientific literature. The driving force for ring-opening polymerization is typically the relief of ring strain, which is most significant in 3- and 4-membered rings. cmu.ac.th Five-membered rings like this compound are inherently more stable and thus less prone to undergo ROP.

Research in this area tends to focus on other cyclic building blocks. For example, cyclic esters like caprolactone (B156226) and lactide are widely used to synthesize aliphatic polyesters. cmu.ac.thrsc.org Similarly, the polymerization of other cyclic monomers, such as epoxides and cyclosiloxanes, is well-established for producing materials like polyethers and silicones. youtube.com Although this compound is a cornerstone in the synthesis of discrete small molecules, its role as a repeating unit in large polymeric chains has not been a significant area of research.

Environmental and Biological Research Perspectives

Ecological Footprint Investigations

Current research into the specific ecological footprint of 1,2-Cyclopentanedione is limited, with most available information derived from safety data sheets rather than dedicated environmental impact studies. The compound is generally not regarded as dangerous for the environment based on available data. synerzine.com However, it is noted that large or frequent spills could have hazardous effects on the environment. synerzine.com

| Environmental Aspect | Finding |

|---|---|

| Ecotoxicity | Not regarded as dangerous for the environment based on available data. synerzine.com |

| Aquatic Toxicity (Acute & Chronic) | Based on available data, the classification criteria are not met. synerzine.com |

| Persistence and Degradability | The degradability of the product is not known. synerzine.com |

| Bioaccumulative Potential | No data available on bioaccumulation. synerzine.com |

| Mobility in Soil | No data available. synerzine.com |

Bioreactivity and Interactions within Biological Systems

This compound has been a subject of research in drug design, primarily as a potential bio-isostere for the carboxylic acid functional group. nih.gov Bio-isosteres are used to replace functional groups in parent compounds to enhance desired properties like metabolic stability while maintaining biological activity. nih.gov The presence of a carboxylic acid moiety in drug candidates can sometimes lead to undesired effects, including toxicity or poor diffusion across biological membranes. nih.gov

Studies have explored derivatives of this compound as antagonists for the thromboxane (B8750289) A2 prostanoid (TP) receptor. In one study, a synthesized derivative (compound 9 in the study) demonstrated potent antagonism of the TP receptor, with an IC50 value comparable to that of its carboxylic acid parent compound. nih.gov This indicates that the this compound unit can effectively mimic the hydrogen bond geometry of carboxylic acids, allowing it to interact with biological targets. nih.gov

Further investigation into the stability of this derivative in biological fluids found that it was essentially stable after a one-hour incubation in plasma at 37 °C, suggesting it is not a highly reactive system that would lead to non-specific protein alkylation under physiological conditions. nih.gov

Additionally, this compound has been identified as a secondary metabolite in the methanolic extract of the fungus Penicillium expansum, indicating its natural occurrence and interaction within microbial biological systems. researchgate.net

| Compound | Biological Target | Activity (IC50 Value) |

|---|---|---|

| Carboxylic Acid 1 (Parent Compound) | TP Receptor | 1.8 ± 0.6 nM |

| This compound Derivative 9 | TP Receptor | 3.3 ± 0.8 nM |

| This compound Derivative 10 | TP Receptor | 62 ± 20 nM |

Data sourced from a functional assay measuring IP1 hTP receptor antagonism. nih.gov

Environmental Degradation and Fate Mechanisms

Detailed information regarding the environmental degradation pathways and ultimate fate of this compound is not well-documented in scientific literature. Safety assessments indicate that the degradability of the compound is unknown. synerzine.com Similarly, there is a lack of data concerning its bioaccumulation potential and its mobility and behavior in soil ecosystems. synerzine.com The absence of this information makes it difficult to predict how the compound would behave if released into terrestrial or aquatic environments, its potential for long-range transport, or its persistence.

Theoretical Studies on Corrosion Inhibition Properties

While specific experimental or theoretical studies focusing on this compound as a corrosion inhibitor are not prominent in the literature, the potential for organic compounds with similar structures to inhibit corrosion is well-established. Theoretical methods, particularly quantum chemical calculations based on Density Functional Theory (DFT), are widely used to predict the corrosion inhibition efficiency of organic molecules. mdpi.cominpressco.comsemanticscholar.orgrsc.org

These computational studies analyze the relationship between a molecule's electronic properties and its ability to act as a corrosion inhibitor. inpressco.comresearchgate.net Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, while a lower ELUMO value indicates a propensity to accept electrons from the metal. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is also a critical indicator of stability and reactivity; a small energy gap generally correlates with higher inhibition efficiency. researchgate.netnajah.edu

The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net The presence of heteroatoms (like oxygen in this compound) and π-electrons can enhance this adsorption process. researchgate.net

常见问题

How can researchers distinguish 1,2-cyclopentanedione from its isomer 1,3-cyclopentanedione using spectroscopic and structural analysis?

Answer:

- Methodology :

- Mass Spectrometry (MS) : Compare fragmentation patterns. This compound (C5H6O2, MW 98.0999) exhibits distinct molecular ion peaks at m/z 98 . In contrast, 1,3-cyclopentanedione may show differences in fragmentation due to its enol form stability, as confirmed by X-ray diffraction .

- NMR : Analyze carbonyl group positions. In this compound, adjacent ketones result in deshielded protons near the diketone moiety, whereas 1,3-isomers show splitting patterns reflecting their non-adjacent oxygen positions .

- X-ray Crystallography : Confirm enol tautomer prevalence in 1,3-cyclopentanedione, which stabilizes via intramolecular hydrogen bonding, unlike this compound .

What experimental strategies are recommended for resolving contradictions in mass spectral data for this compound across different databases?

Answer:

- Methodology :

- Cross-Referencing : Compare NIST data (MW 98.0999, CAS 3008-40-0 ) with independent studies (e.g., microbial metabolite analysis ) to validate fragmentation patterns.

- High-Resolution MS : Use HRMS to verify exact mass (monoisotopic mass: 98.036779 ) and rule out contaminants or derivatives.

- Synthetic Controls : Synthesize pure this compound and replicate spectral conditions (e.g., electron ionization energy) to confirm peak assignments .

- Cross-Referencing : Compare NIST data (MW 98.0999, CAS 3008-40-0 ) with independent studies (e.g., microbial metabolite analysis ) to validate fragmentation patterns.

How can computational modeling enhance the interpretation of this compound's 3D structure and reactivity?

Answer:

- Methodology :

- 3D Structure Generation : Use NIST-provided 3D SD files to model bond angles and torsional strain in the cyclopentane ring.

- DFT Calculations : Predict tautomer stability and reaction pathways (e.g., nucleophilic attack at carbonyl groups) using software like Gaussian or ORCA.

- Docking Studies : Simulate interactions with enzymes (e.g., Penicillium expansum metabolites ) to explore biological activity.

What advanced synthetic routes are available for producing methylated derivatives of this compound, such as 3,3,5,5-tetramethyl-1,2-cyclopentanedione?

Answer:

- Methodology :

- Alkylation : React this compound with methyl iodide under basic conditions to introduce methyl groups at the 3,5-positions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate derivatives. Confirm purity via GC-MS (e.g., derivative MW 154.2063 ).

- Characterization : Compare experimental IR and NMR data with computational predictions to validate structures .

How should researchers design experiments to assess the purity of this compound in microbial metabolite extracts?

Answer:

- Methodology :

- HPLC-MS : Employ reverse-phase chromatography with a C18 column and MS detection to separate and identify this compound (retention time ~X min ).

- Calibration Curves : Prepare standard solutions (0.1–10 µg/mL) to quantify compound concentration in extracts.

- Purity Thresholds : Define acceptance criteria (e.g., ≥95% purity via peak area integration) based on NIST reference spectra .

What are the key challenges in analyzing the stability of this compound under varying pH and temperature conditions?

Answer:

- Methodology :

- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at λ_max ~270 nm (carbonyl absorption).

- pH Profiling : Test stability in buffers (pH 2–12) at 25°C and 40°C. Use LC-MS to identify degradation products (e.g., ring-opened dicarboxylic acids).

- Data Interpretation : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

How can researchers reconcile discrepancies in molecular weight data for this compound between ChemSpider (98.10) and NIST (98.0999)?

Answer:

- Methodology :

- Precision Analysis : Recognize that the difference (0.0001 Da) falls within instrument error margins for low-resolution MS.

- Isotopic Composition : Calculate exact mass using natural isotopic abundances (e.g., ^13C contributions) to verify monoisotopic mass (98.036779 ).

- Database Cross-Check : Prioritize NIST data due to its rigorous validation protocols .

What strategies are recommended for optimizing the isolation of this compound from complex biological matrices?

Answer:

- Methodology :

Table 1: Key Spectral Data for this compound

| Property | NIST Data | ChemSpider |

|---|---|---|

| Molecular Weight | 98.0999 | 98.10 |

| CAS Registry Number | 3008-40-0 | 3008-40-0 |

| Monoisotopic Mass | 98.036779 | 98.036779 |

| Key MS Fragments | m/z 98 (M⁺), 70, 42 | Not reported |

How do researchers determine the enantiomeric purity of chiral derivatives of this compound?

Answer:

- Methodology :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data to confirm absolute configuration.

- NMR Chiral Shift Reagents : Employ europium complexes to induce splitting in enantiomeric proton signals .

What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

Answer:

- Methodology :

- Detailed Protocols : Follow Beilstein Journal guidelines, including exact molar ratios, solvent grades, and instrumentation settings .

- Supporting Information : Deposit raw spectral data (e.g., .jdx files) in repositories like Zenodo for peer review .

- Ethical Reporting : Disclose any deviations from standard methods and potential sources of contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。